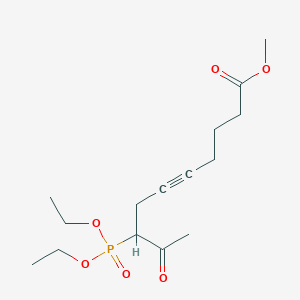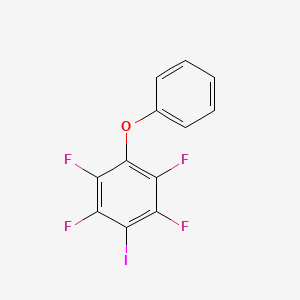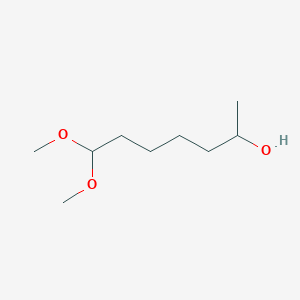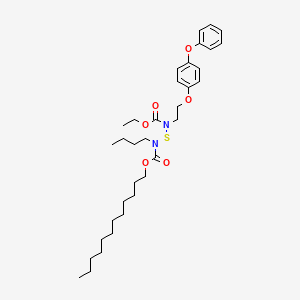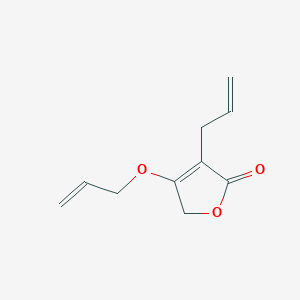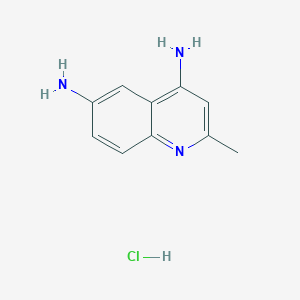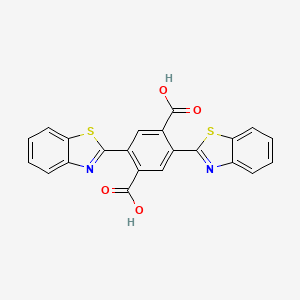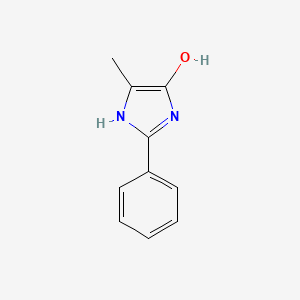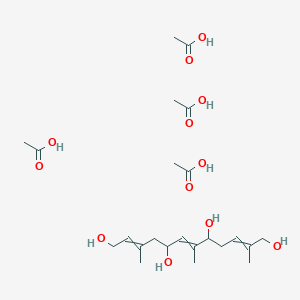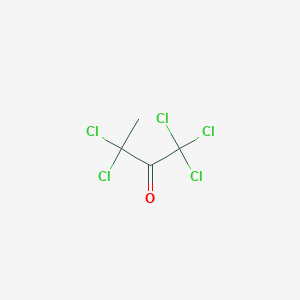
1,1,1,3,3-Pentachlorobutan-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,1,1,3,3-Pentachlorobutan-2-one is a chlorinated organic compound with the molecular formula C₄H₃Cl₅O. It is known for its high reactivity due to the presence of multiple chlorine atoms and a ketone functional group. This compound is used in various chemical processes and has applications in different scientific fields.
準備方法
Synthetic Routes and Reaction Conditions
1,1,1,3,3-Pentachlorobutan-2-one can be synthesized through the chlorination of butanone. The process involves the introduction of chlorine gas into butanone under controlled conditions, typically in the presence of a catalyst such as iron(III) chloride. The reaction is exothermic and requires careful temperature control to prevent side reactions.
Industrial Production Methods
Industrial production of this compound often involves continuous flow reactors where butanone and chlorine are introduced simultaneously. The reaction is carried out at elevated temperatures and pressures to ensure complete chlorination. The product is then purified through distillation and other separation techniques to obtain high purity this compound.
化学反応の分析
Types of Reactions
1,1,1,3,3-Pentachlorobutan-2-one undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form higher chlorinated ketones or carboxylic acids.
Reduction: Reduction reactions can convert it to less chlorinated compounds or alcohols.
Substitution: The chlorine atoms can be substituted with other functional groups such as hydroxyl, amino, or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or ammonia (NH₃).
Major Products Formed
Oxidation: Higher chlorinated ketones or carboxylic acids.
Reduction: Less chlorinated compounds or alcohols.
Substitution: Compounds with new functional groups replacing chlorine atoms.
科学的研究の応用
1,1,1,3,3-Pentachlorobutan-2-one has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other chemicals.
Biology: Studied for its effects on biological systems and potential use in biochemical assays.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug synthesis.
Industry: Utilized in the manufacture of pesticides, herbicides, and other industrial chemicals.
作用機序
The mechanism of action of 1,1,1,3,3-Pentachlorobutan-2-one involves its interaction with various molecular targets. The compound can form covalent bonds with nucleophilic sites in biological molecules, leading to alterations in their structure and function. This reactivity is primarily due to the presence of multiple chlorine atoms, which make the compound highly electrophilic.
類似化合物との比較
1,1,1,3,3-Pentachlorobutan-2-one can be compared with other chlorinated ketones such as:
1,1,1-Trichloropropan-2-one: Less chlorinated and less reactive.
1,1,1,2,3-Pentachloropropane: Similar chlorination but different structural properties.
1,1,1,3,3-Pentachloropropane: Similar reactivity but different applications.
The uniqueness of this compound lies in its specific structure, which provides distinct reactivity and applications compared to other chlorinated compounds.
特性
CAS番号 |
114154-57-3 |
|---|---|
分子式 |
C4H3Cl5O |
分子量 |
244.3 g/mol |
IUPAC名 |
1,1,1,3,3-pentachlorobutan-2-one |
InChI |
InChI=1S/C4H3Cl5O/c1-3(5,6)2(10)4(7,8)9/h1H3 |
InChIキー |
PFBKNJHBFSZVAW-UHFFFAOYSA-N |
正規SMILES |
CC(C(=O)C(Cl)(Cl)Cl)(Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


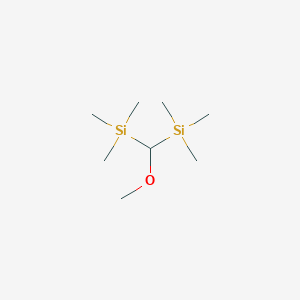
![2-Methyl-2-[(phenylsulfanyl)methyl]oxepane](/img/structure/B14300518.png)
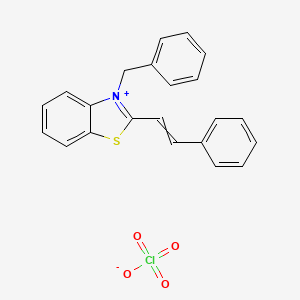
![N-[6-(2-Benzoyl-4-methylanilino)-6-oxohexyl]benzamide](/img/structure/B14300521.png)
